![molecular formula C13H13N3O2 B11799958 Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1440526-63-5](/img/structure/B11799958.png)
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that features a fused pyrazole and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cycloaddition of nitrilimines to maleimides. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as N-chlorosuccinimide . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves the inhibition of deubiquitylating enzymes such as ubiquitin-specific peptidase 7 (USP7) . This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dihydropyrrolo[3,4-c]pyrazole-5(1H)-carbonitrile: Similar structure but with a carbonitrile group instead of a carboxylate.
1-Benzyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole ring system but lacks the fused pyrrole ring.
Uniqueness
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring system, which imparts specific chemical properties and biological activities. Its ability to inhibit deubiquitylating enzymes sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Propriétés
Numéro CAS |
1440526-63-5 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
benzyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c17-13(18-9-10-4-2-1-3-5-10)16-7-11-6-14-15-12(11)8-16/h1-6H,7-9H2,(H,14,15) |
Clé InChI |
RBSWZUSGTIQPJK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


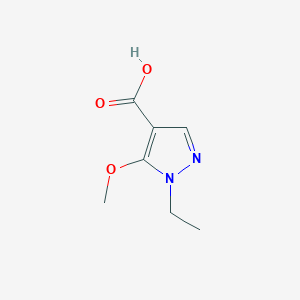
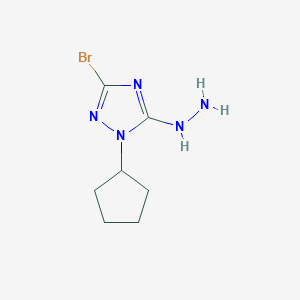




![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)

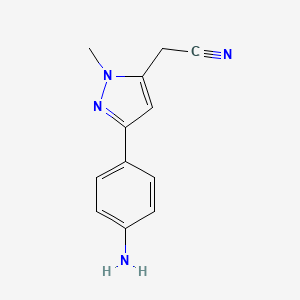
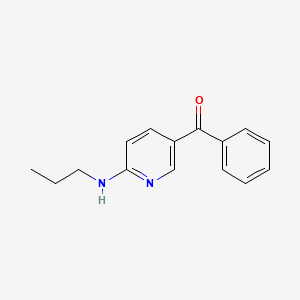

![5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11799946.png)
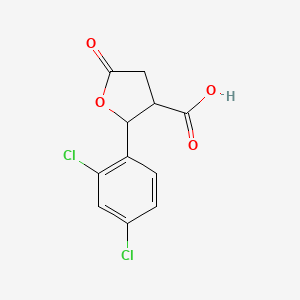
![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
